3-Fluoro-2-(methylsulfanyl)phenylboronic acid
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Overview
Description
3-Fluoro-2-(methylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BFO2S. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluorine atom and a methylsulfanyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulfanyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Fluoro-2-(methylsulfanyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: 3-Fluoro-2-(methylsulfonyl)phenol
Substitution: Various substituted phenylboronic acids
Scientific Research Applications
3-Fluoro-2-(methylsulfanyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drug candidates and other medicinally relevant compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-boron complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Fluoro-2-(methylsulfanyl)phenylboronic acid can be compared with other similar boronic acids:
3-Fluoro-4-(methylsulfonyl)phenylboronic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluorine and methylsulfanyl group.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluorine and methylsulfanyl group.
These comparisons highlight the unique reactivity and applications of this compound in various chemical transformations.
Properties
IUPAC Name |
(3-fluoro-2-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOVEUWHZZKMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)SC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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